2-Amino-3-methyl-1-butanol

Overview

Description

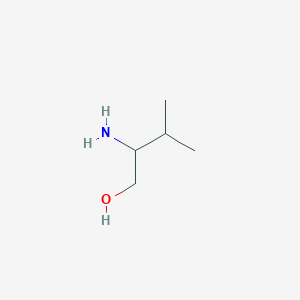

2-Amino-3-methyl-1-butanol (CAS: 16369-05-4 for DL-form; 4276-09-9 for R-enantiomer) is a chiral amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol. Structurally, it consists of a four-carbon butanol backbone with an amino group (-NH₂) at position 2 and a methyl branch (-CH₃) at position 3 (Figure 1). Its enantiomers, L-Valinol (S-configuration) and D-Valinol (R-configuration), are critical in asymmetric synthesis, catalysis, and material science .

Preparation Methods

Reduction of Valine to Valinol

The reduction of valine (2-amino-3-methylbutanoic acid) to valinol represents a direct and widely utilized synthetic route. Valine, an essential α-amino acid, undergoes reduction of its carboxylic acid group (-COOH) to a primary alcohol (-CH2OH) using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.

Mechanism and Reaction Conditions

The reaction typically proceeds in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere. LiAlH4 reacts with valine’s carboxyl group, forming an intermediate alkoxide that is subsequently protonated to yield valinol . For example, D-valine reduction produces (R)-(-)-valinol with high enantiomeric purity, while L-valine yields the (S)-(+)-enantiomer .

Yield and Purity Considerations

Industrial-scale reductions report yields exceeding 85%, with optical purity dependent on the starting valine’s enantiomeric excess. For instance, D-valinol synthesized via this method achieves ≥99% enantiomeric excess (e.e.) when starting from high-purity D-valine . Challenges include managing exothermic reactions and avoiding over-reduction byproducts.

Strecker Reaction and Subsequent Hydrolysis-Reduction

The Strecker reaction offers an alternative route starting from aldehydes, enabling scalable synthesis of racemic valinol. This method is particularly advantageous for producing DL-2-amino-3-methyl-1-butanol.

Synthetic Pathway

-

Strecker Reaction : Isobutyraldehyde reacts with sodium cyanide (NaCN) and ammonium chloride (NH4Cl) in aqueous ammonia to form 2-amino-3-methylbutyronitrile .

Example: -

Hydrolysis to Amide : The nitrile intermediate is hydrolyzed using sodium hydroxide (NaOH) in methanol-water, catalyzed by acetone, yielding 2-amino-3-methylbutanamide .

-

Reduction to Alcohol : The amide is reduced to valinol using agents like LiAlH4 or catalytic hydrogenation.

Industrial Adaptations

Patents highlight optimized conditions for large-scale production, such as using dichloromethane for extraction and reduced-pressure distillation to isolate intermediates . This method avoids expensive chiral starting materials, making it cost-effective for racemic mixtures.

Resolution of Racemic Mixtures

Optically pure valinol enantiomers are obtained via resolution of racemic DL-valinol using chiral resolving agents.

Diastereomeric Salt Formation

Racemic valinol is treated with dibenzoyl-L-tartaric acid (L-DBTA) in acetone-water, forming diastereomeric salts. The D-enantiomer preferentially crystallizes, achieving >98% optical purity after recrystallization .

Process Efficiency

Resolution yields depend on solvent polarity and temperature. For example, acetone-water mixtures at 0–5°C enhance salt solubility differences, yielding 92% pure D-valinol-L-DBTA complexes . Subsequent acidification and extraction recover free D-valinol.

Alternative Synthetic Routes

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts for enantioselective synthesis. For instance, ruthenium-based catalysts enable asymmetric hydrogenation of ketoximes to valinol, though industrial adoption remains limited due to catalyst costs .

Biocatalytic Methods

Enzymatic reduction of 3-methyl-2-oxobutanol using alcohol dehydrogenases offers an eco-friendly alternative. However, substrate availability and enzyme stability constraints hinder scalability .

Comparative Analysis of Synthetic Methods

Industrial Applications and Scalability

The Strecker route dominates industrial production due to low raw material costs (isobutyraldehyde: ~$5/kg) and minimal waste . In contrast, valine reduction is preferred for high-purity enantiomers in pharmaceuticals, albeit at higher costs (D-valine: ~$9/10g) . Resolution methods bridge these needs, offering moderate scalability for chiral intermediates.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-1-butanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Hydrochloric acid or sulfuric acid can be used to facilitate substitution reactions.

Major Products Formed:

Oxidation: 2-Amino-3-methylbutanal or 2-amino-3-methylbutanone.

Reduction: 2-Amino-3-methylbutane.

Substitution: 2-Chloro-3-methyl-1-butanol.

Scientific Research Applications

Pharmaceutical Applications

Chiral Building Block:

2-Amino-3-methyl-1-butanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals. Its ability to form imines and oxazolines through reactions with aldehydes and nitriles makes it valuable in creating complex organic molecules. For instance, it has been utilized in the synthesis of 1-allyl-2-pyrroleimines, which are important intermediates in drug development .

Antimicrobial Properties:

Research indicates that derivatives of this compound exhibit antimicrobial properties. These compounds can be modified to enhance their efficacy against specific pathogens, making them potential candidates for developing new antibiotics .

Organic Synthesis

Ligand Development:

The compound is instrumental in preparing chiral ligands used in asymmetric catalysis. For example, chiral oxazoline-derived multidentate ligands containing cyclophosphazene moieties can be synthesized from this compound, facilitating various catalytic processes in organic synthesis .

Synthesis of Complex Molecules:

Its reactivity allows for the construction of complex molecules through diverse synthetic pathways. Notably, it has been applied in the total synthesis of natural products and bioactive compounds, showcasing its versatility as a synthetic intermediate .

Sensor Technology

Potentiometric Sensors:

Recent studies have explored the use of this compound in developing enantioselective potentiometric sensors. These sensors can differentiate between enantiomers of amino alcohols, providing valuable data for applications in food safety and environmental monitoring. The sensors utilize a polyvinyl chloride (PVC) membrane electrode modified with chiral materials to achieve high selectivity and sensitivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-1-butanol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Physical Properties :

- Melting Point : 30–36°C (varies by enantiomer)

- Boiling Point : 81°C at 8 mmHg (S-enantiomer)

- Storage : Requires refrigeration (0–6°C) due to sensitivity .

Comparison with Structurally Similar Compounds

2-Amino-1-butanol

Molecular Formula: C₄H₁₁NO | MW: 89.14 g/mol Structural Differences: Lacks the methyl group at position 3, reducing steric hindrance. Key Comparisons:

- Reactivity: Less steric hindrance improves ion-exchange recognition in sensors compared to 2-amino-3-methyl-1-butanol .

- Physical Properties : Lower molecular weight correlates with reduced boiling/melting points.

- Applications : Used in surfactants and corrosion inhibitors, but less prevalent in chiral synthesis due to simpler structure.

2-Amino-2-methyl-1-propanol

Molecular Formula: C₄H₁₁NO | MW: 89.14 g/mol Structural Differences: Methyl group at position 2 instead of 3. Key Comparisons:

- Directing Groups: Forms N,O-bidentate ligands for metal-catalyzed C–H functionalization, unlike this compound, which is bulkier and less suited for such roles .

- Steric Effects : The 2-methyl branch creates different spatial constraints, affecting coordination chemistry.

Valinol Enantiomers (L- and D-Forms)

L-Valinol (S-enantiomer) and D-Valinol (R-enantiomer) are stereoisomers of this compound. Key Comparisons:

- Optical Activity: L-Valinol: Specific rotation +16.0° . D-Valinol: Specific rotation -16.0° .

- Applications: L-Valinol: Preferred in ZnO sol-gel synthesis due to stereoselective interactions . D-Valinol: Used in peptide synthesis and as a chiral resolving agent .

3-Methyl-1-butanol (Isoamyl Alcohol)

Molecular Formula: C₅H₁₂O | MW: 88.15 g/mol Structural Differences: Lacks the amino group, making it a primary alcohol. Key Comparisons:

- Polarity: Lower polarity due to absence of -NH₂, leading to higher volatility (boiling point: 131°C vs. 81°C for this compound).

- Applications: Primarily a solvent or flavoring agent, unlike the catalytic and material science uses of amino alcohols.

Data Table: Comparative Analysis of Key Properties

Research Findings and Implications

Steric and Electronic Effects: The methyl group at position 3 in this compound introduces steric hindrance, reducing its efficacy in ion-exchange sensors compared to 2-amino-1-butanol .

Enantiomer-Specific Applications: L-Valinol’s S-configuration is critical for enantioselective interactions in catalysis, while D-Valinol’s R-form is exploited in resolving racemic mixtures .

Safety Profiles: this compound is a combustible solid requiring careful handling , whereas non-amino analogs like 3-methyl-1-butanol pose fewer storage risks .

Biological Activity

2-Amino-3-methyl-1-butanol (also known as valinol) is a chiral amino alcohol with significant biological activities, particularly in the fields of antimicrobial and metabolic engineering. Its structural characteristics and interactions with biological systems make it a compound of interest for various applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Mass : 103.17 g/mol

- CAS Number : 16369-05-4

This compound features an amino group, a hydroxyl group, and a branched carbon chain, which contribute to its reactivity and biological functions.

Antimicrobial Activity

Recent studies have highlighted the role of this compound in the synthesis of antimicrobial lipopeptides. One notable example is the lipopeptide brevibacillin, which incorporates this compound as a modified amino acid residue. Brevibacillin exhibits potent antimicrobial activity against various drug-resistant bacteria and foodborne pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Listeria monocytogenes | 1 - 8 μg/mL |

| Bacillus cereus | 1 - 8 μg/mL |

| Alicyclobacillus acidoterrestris | 1 - 8 μg/mL |

Brevibacillin's effectiveness against these pathogens suggests that this compound can enhance the antimicrobial properties of lipopeptides, making it a valuable component in developing new antimicrobial agents .

Metabolic Engineering Applications

In metabolic engineering, this compound has been utilized to enhance the production of higher alcohols, such as 3-methyl-1-butanol, through engineered strains of Escherichia coli. A study demonstrated that by applying selective pressure towards L-leucine biosynthesis, researchers developed a strain capable of producing significant amounts of 3-methyl-1-butanol:

| Parameter | Value |

|---|---|

| Initial Yield | 0.11 g/g glucose |

| Final Titer | 9.5 g/L |

| Production Time | 60 hours |

This approach not only showcases the potential of this compound in biofuel production but also emphasizes its role in metabolic pathways linked to alcohol synthesis .

Case Study 1: Antimicrobial Lipopeptide Synthesis

A study focused on the isolation and structural elucidation of brevibacillin revealed that the incorporation of this compound significantly contributed to the antimicrobial efficacy of the resulting lipopeptide. The research involved advanced techniques such as mass spectrometry and nuclear magnetic resonance to confirm the structure and function of the synthesized lipopeptide .

Case Study 2: Enhanced Alcohol Production

Another investigation into metabolic engineering demonstrated how mutagenesis could lead to enhanced production levels of 3-methyl-1-butanol in E. coli. The study provided insights into how altering metabolic pathways can leverage compounds like this compound for improved biofuel yields .

Q & A

Q. Basic: What are the common synthetic routes for 2-Amino-3-methyl-1-butanol?

Methodological Answer:

this compound (synonymous with Valinol) is typically synthesized via:

- Reductive Amination : Reacting 3-methyl-1-butanol with ammonia under catalytic hydrogenation conditions .

- Chiral Resolution : Separation of racemic mixtures using chiral auxiliaries or enzymes to isolate enantiomers (e.g., (S)-(+)- or (R)-(−)-forms) .

- Grignard Reactions : Alkylation of amino alcohols with organomagnesium reagents, followed by hydrolysis .

Standard purity validation involves HPLC (≥98% purity) and melting point analysis (e.g., 30–34°C for (S)-(+)-isomer) .

Q. Advanced: How can enantioselective synthesis of this compound be optimized for chiral purity?

Methodological Answer:

Advanced strategies include:

- Asymmetric Catalysis : Using chiral ligands (e.g., BINAP) with transition metals (e.g., Ru) to achieve high enantiomeric excess (ee) .

- Enzymatic Resolution : Lipases or transaminases selectively modify one enantiomer, leaving the desired isomer intact .

- Isotopic Labeling : Incorporating ¹⁴C or ³H isotopes for tracer studies, requiring stringent purification via preparative HPLC .

Characterization via circular dichroism (CD) and chiral GC-MS ensures >99% ee .

Q. Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Standard methods include:

- GC-MS : Quantifies volatile derivatives (e.g., silylated forms) with detection limits <1 ppm .

- ¹H/¹³C NMR : Confirms structural integrity (e.g., δ 1.2 ppm for methyl groups, δ 3.5 ppm for hydroxyl) .

- Melting Point Analysis : Validates purity (e.g., 32–36°C for (R)-(−)-isomer) .

Q. Advanced: How to resolve data contradictions in enantiomer ratios reported across studies?

Methodological Answer:

Discrepancies often arise from:

- Chromatographic Conditions : Column type (e.g., Chiralcel OD vs. AD-H) impacts separation efficiency. Validate using multiple columns .

- Sample Preparation : Trace moisture can induce racemization. Use anhydrous solvents and inert atmospheres .

- Inter-lab Calibration : Cross-validate with reference standards (e.g., NIST-certified samples) .

Q. Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Storage : 0–6°C in airtight containers under nitrogen to prevent oxidation .

- Stability Monitoring : Periodic FT-IR analysis detects carbonyl formation from degradation .

- Shelf Life : Typically 12–18 months when stored correctly .

Q. Advanced: What degradation pathways occur under extreme pH or temperature?

Methodological Answer:

- Acidic Conditions : Protonation of the amine group leads to intramolecular cyclization, forming oxazolidine derivatives. Monitor via LC-MS .

- High Temperatures (>50°C) : Dehydration generates Schiff bases. Stabilize using radical scavengers (e.g., BHT) .

- Oxidative Stress : Catalyzes hydroxyl group oxidation; mitigate with antioxidants (e.g., ascorbic acid) .

Q. Basic: What are the applications of this compound in organic synthesis?

Methodological Answer:

- Chiral Building Block : Synthesize β-amino alcohols for pharmaceuticals (e.g., antivirals) .

- Ligand Synthesis : Prepare transition metal catalysts for asymmetric hydrogenation .

- Peptide Mimetics : Incorporate into pseudopeptide backbones to enhance bioavailability .

Q. Advanced: How is this compound utilized in enzyme-mediated reactions?

Methodological Answer:

- Biocatalysis : Transaminases convert ketone precursors (e.g., 3-methyl-1-butanol) to enantiopure amine products .

- Dynamic Kinetic Resolution (DKR) : Combine metal catalysts (e.g., Pd) and enzymes to achieve >90% yield and ee .

- Immobilized Systems : Encapsulate enzymes in MOFs or silica gels for reusable reactors .

Q. Basic: How to verify the enantiomeric purity of this compound?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .

- Polarimetry : Measure specific rotation ([α]D²⁵ = +9.5° for (S)-(+)-isomer) .

Q. Advanced: What protocols enable isotope-labeled this compound synthesis?

Methodological Answer:

Properties

IUPAC Name |

2-amino-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYYWIJOWOLJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862814 | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16369-05-4, 473-75-6, 2026-48-4 | |

| Record name | (±)-Valinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16369-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valinol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016369054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-amino-3-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Valinol, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4FX82ATU2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.